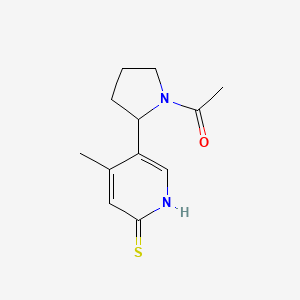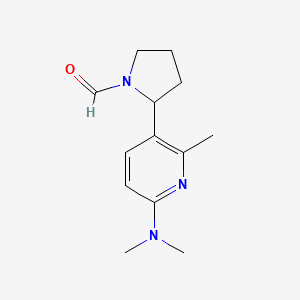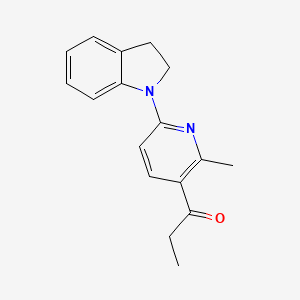
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a chemical compound that features a piperidine ring substituted with a 2-chloropyridin-3-yl group and a phenylmethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 2-Chloropyridin-3-yl Group: The piperidine ring is then substituted with a 2-chloropyridin-3-yl group through a nucleophilic substitution reaction.
Attachment of the Phenylmethanone Group: Finally, the phenylmethanone group is attached to the piperidine ring via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of Catalysts: Catalysts such as Lewis acids may be employed to enhance reaction rates.
Controlled Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound is explored for its use in the synthesis of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying receptor-ligand interactions and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of (2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)ethanone: Similar structure but with an ethyl group instead of a methanone.
Uniqueness
Structural Features: The presence of both the 2-chloropyridin-3-yl and phenylmethanone groups in the same molecule provides unique chemical properties.
Reactivity: The compound’s reactivity profile is distinct due to the combination of functional groups, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C17H17ClN2O |
|---|---|
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
[2-(2-chloropyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H17ClN2O/c18-16-14(9-6-11-19-16)15-10-4-5-12-20(15)17(21)13-7-2-1-3-8-13/h1-3,6-9,11,15H,4-5,10,12H2 |
Clave InChI |
CXGKPDVNRXGAAW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C2=C(N=CC=C2)Cl)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802782.png)










